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molecular formula C12H16N2O B8760305 N-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)acetamide CAS No. 921752-01-4

N-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)acetamide

Cat. No. B8760305
M. Wt: 204.27 g/mol
InChI Key: VJQANAFOOBEGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741892B2

Procedure details

29.2 g potassiumcarbonate in 100 mL of water was added to 17.5 g N-[3-(2,2,2-Trifluoro-acetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl]-acetamide in 400 mL MeOH and 50 mL THF at 5° C. The reaction mixture was stirred in the ice bath for 2 h and 2 h at RT. The solvent was removed and the residue was extracted with brine and dichloromethane, the organic fraction was dried and the solvent removed to yield 14.9 g of the desired product.
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
N-[3-(2,2,2-Trifluoro-acetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl]-acetamide
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].FC(F)(F)C([N:11]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([NH:22][C:23](=[O:25])[CH3:24])[CH:20]=[CH:21][C:14]=2[CH2:13][CH2:12]1)=O>O.CO.C1COCC1>[CH2:13]1[C:14]2[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:25])[CH3:24])=[CH:18][C:15]=2[CH2:16][CH2:17][NH:11][CH2:12]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N-[3-(2,2,2-Trifluoro-acetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl]-acetamide
Quantity
17.5 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=C(CC1)C=C(C=C2)NC(C)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with brine and dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic fraction was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C1CNCCC2=C1C=CC(=C2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: CALCULATEDPERCENTYIELD 125.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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